molecular formula C21H21N3O5 B2364830 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 941888-72-8

3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No. B2364830
CAS RN: 941888-72-8
M. Wt: 395.415
InChI Key: BDCGVPQFIPJYDL-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceutical drugs . The 3,4,5-trimethoxy refers to three methoxy (-OCH3) groups attached to the benzene ring, which is a common modification in medicinal chemistry to alter the molecule’s physical-chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the methoxy groups could potentially introduce some steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Antihypertensive Properties

3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide: has been investigated for its potential antihypertensive effects. Researchers have synthesized basic esters of 3,4,5-trimethoxybenzoic acid , a related compound, and evaluated their antihypertensive activity . Further studies could explore the specific mechanisms underlying this property.

Substructure Model Compound

3,4,5-trimethoxytoluene: , a derivative of this compound, has been used as a substructure model in reactions involving free available chlorine (HOCl) . Understanding its reactivity and interactions with chlorine may have broader implications in environmental chemistry.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-19(25)10-9-16(23-24)13-5-7-15(8-6-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCGVPQFIPJYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

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